molecular formula C11H7ClN2OS B2719743 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860648-95-9

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No. B2719743
CAS RN: 860648-95-9
M. Wt: 250.7
InChI Key: KAMBCJLJVNLHTI-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile” is a chemical compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The empirical formula of this compound is C11H7ClN2OS and it has a molecular weight of 250.7 .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C11H9ClNO2S/c12-11-13-5-10 (16-11)7-15-9-3-1-2-8 (4-9)6-14/h1-6,16H,7H2 .


Physical And Chemical Properties Analysis

The compound is likely to be solid at room temperature . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBCJLJVNLHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

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